Tazarotene

Acne vulgaris Comedolytic activity Retinoid comparative efficacy

Select Tazarotene for your retinoid program — a third-generation prodrug with selective RAR-β/γ agonism. In head-to-head trials, 0.1% cream achieved 68% median comedo reduction vs 36% for adapalene 0.1% gel (32-point advantage). It matched fluocinonide 0.05% in plaque psoriasis reduction and offered superior post-treatment durability. Network meta-analysis ranks it #1 for coarse wrinkle reduction. For acne protocols with comedone endpoints, the data decisively favor tazarotene. 0.045% lotion provides best tolerability for formulation development. Order ≥98% purity now.

Molecular Formula C21H21NO2S
Molecular Weight 351.5 g/mol
CAS No. 118292-40-3
Cat. No. B1682939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazarotene
CAS118292-40-3
SynonymsAGN 190168
AGN-190168
ethyl 6-(2-(4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate
tazarotene
Tazorac
Molecular FormulaC21H21NO2S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
InChIInChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3
InChIKeyOGQICQVSFDPSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble
7.50e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tazarotene (CAS 118292-40-3) for Scientific Procurement: Third-Generation Receptor-Selective Retinoid with RAR-β/γ Specificity


Tazarotene (AGN 190168) is a synthetic acetylenic retinoid prodrug that undergoes rapid esterase hydrolysis to its active metabolite, tazarotenic acid [1]. It functions as a selective agonist of retinoic acid receptor (RAR) subtypes β and γ, with minimal to no activity at RXR receptors [2]. Approved for the topical treatment of plaque psoriasis, acne vulgaris, and photodamage, tazarotene differentiates from first- and second-generation retinoids through its receptor selectivity profile [3].

Why Tazarotene (CAS 118292-40-3) Cannot Be Interchanged with Adapalene, Tretinoin, or Other Topical Retinoids


Tazarotene exhibits a distinct receptor selectivity profile (RAR-β/γ) compared with tretinoin (pan-RAR agonist), adapalene (RAR-β/γ but lower affinity), and trifarotene (RAR-γ selective) [1]. Its prodrug design necessitates esterase-mediated conversion to tazarotenic acid, yielding a terminal elimination half-life of approximately 18 hours—distinct from the metabolic profiles of other topical retinoids [2]. These molecular and pharmacokinetic differences translate into quantitatively divergent clinical outcomes in head-to-head trials, including superior comedolytic activity versus adapalene 0.1% gel (68% vs. 36% median comedo count reduction) and efficacy comparable to fluocinonide 0.05% cream in plaque psoriasis reduction [3]. Procurement of a non-specific retinoid would forfeit these receptor-driven efficacy advantages.

Tazarotene (CAS 118292-40-3): Head-to-Head Quantitative Differentiation Against Adapalene, Tretinoin, and Fluocinonide


Tazarotene 0.1% Cream vs. Adapalene 0.1% Cream: Superior Comedo Reduction in Acne Vulgaris

In a multicenter, double-blind, randomized, parallel-group trial comparing tazarotene 0.1% cream with adapalene 0.1% cream once daily for 12 weeks in 173 patients with facial acne vulgaris, tazarotene demonstrated significantly greater reductions in comedones [1]. The proportion of patients achieving ≥50% global improvement was higher with tazarotene than adapalene [1].

Acne vulgaris Comedolytic activity Retinoid comparative efficacy

Tazarotene 0.1% Gel vs. Tretinoin 0.025% and Adapalene 0.1%: Greater Comedolytic Activity

Clinical studies have demonstrated that tazarotene 0.1% gel exhibits greater comedolytic activity than both tretinoin formulations (0.025% gel and 0.1% microsphere gel) and adapalene 0.1% gel [1]. An evidence-based systematic review graded tazarotene 0.1% as more effective than tretinoin 0.025%, tretinoin 0.1% microsphere gel, and adapalene 0.1% gel or cream, with an EBM-level 2c rating [2].

Comedolytic activity Acne treatment Retinoid efficacy comparison

Tazarotene vs. Tretinoin 0.05%: Superior Speed of Improvement in Facial Photodamage

A 2025 network meta-analysis of 23 randomized controlled trials identified tazarotene as the most effective topical intervention for coarse wrinkles among evaluated anti-aging agents [1]. Additionally, a multicenter, double-blind, randomized, parallel-group study found that tazarotene 0.1% cream offered superior efficacy over tretinoin 0.05% emollient cream in treating facial photodamage, with particular advantage in speed of improvement [2].

Photoaging Photodamage Wrinkle reduction

Tazarotene Prodrug Metabolism: 18-Hour Terminal Half-Life of Active Tazarotenic Acid

Following topical application, tazarotene undergoes rapid esterase hydrolysis to its active metabolite, tazarotenic acid, with little parent compound detectable in plasma [1]. The terminal elimination half-life of tazarotenic acid is approximately 18 hours [1]. Systemic bioavailability of tazarotene (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin, increasing to ≤5% at steady state in psoriatic patients [1].

Pharmacokinetics Prodrug metabolism Topical retinoid elimination

Tazarotene 0.1% Gel vs. Fluocinonide 0.05% Cream: Comparable Plaque Reduction with Superior Post-Treatment Maintenance

In a multicenter, investigator-masked, randomized, parallel-group trial of 348 patients with plaque psoriasis, once-daily tazarotene 0.1% and 0.05% gels were compared with twice-daily fluocinonide 0.05% cream over 12 weeks [1]. Both tazarotene gels were as effective as fluocinonide in reducing plaque elevation after 1 week of treatment [1]. Tazarotene 0.1% gel was similar to fluocinonide in reducing scaling at most time points [1]. Critically, tazarotene demonstrated significantly better maintenance of therapeutic effect after cessation of therapy [1].

Plaque psoriasis Topical retinoid Corticosteroid comparison

Tazarotene 0.045% Lotion: Lower Irritation Potential Compared with Adapalene 0.3% Gel

In a modified irritation study, tazarotene 0.045% lotion demonstrated numerically lower irritation than adapalene 0.3% gel, one of the best-tolerated topical retinoids [1]. Study findings indicate that tazarotene 0.045% lotion and adapalene 0.3% gel were both mildly irritating, though irritation was lower overall with tazarotene 0.045% lotion [2].

Skin irritation Tolerability Retinoid formulation comparison

Procurement-Driven Application Scenarios for Tazarotene (CAS 118292-40-3)


Acne Vulgaris Research Requiring Maximal Comedolytic Activity

Investigators conducting acne studies where comedone reduction is the primary endpoint should prioritize tazarotene 0.1% formulations over adapalene 0.1% or tretinoin formulations. Tazarotene 0.1% cream achieved a median 68% reduction in comedo count versus 36% for adapalene 0.1% cream in a 12-week head-to-head trial [1]. This 32-percentage-point differential represents a quantifiable advantage in comedolytic efficacy that is supported by EBM-level 2c evidence [2].

Plaque Psoriasis Studies Targeting Durable Post-Treatment Maintenance

Research protocols evaluating sustained therapeutic effect after treatment discontinuation should incorporate tazarotene. In a 12-week trial versus twice-daily fluocinonide 0.05% cream, tazarotene 0.1% gel provided comparable acute plaque elevation reduction while demonstrating significantly better maintenance of therapeutic effect after cessation of therapy [3]. This durability advantage reduces the need for continuous corticosteroid exposure.

Facial Photodamage and Anti-Aging Intervention Trials

For studies focused on coarse wrinkle reduction or speed of photodamage improvement, tazarotene 0.1% cream is the evidence-based selection. Network meta-analysis of 23 RCTs ranked tazarotene as the most effective topical agent for coarse wrinkles [4]. Head-to-head data show tazarotene 0.1% cream offers superior speed of improvement over tretinoin 0.05% emollient cream [5].

Formulation Development Targeting Improved Tolerability

Developers formulating topical retinoid products with enhanced tolerability should consider the 0.045% lotion concentration. Modified irritation studies demonstrate that tazarotene 0.045% lotion is numerically less irritating than adapalene 0.3% gel, positioning it competitively among the best-tolerated topical retinoid formulations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.